7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione
Description
7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione (CAS: 60120-71-0) is a spirocyclic compound featuring a fused acridine moiety and a cyclohexadienedione ring. Spiroacridines are notable for their rigid three-dimensional structures, which influence their physicochemical properties and biological interactions.
Properties
CAS No. |
60120-71-0 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,4'-cyclohexa-2,5-diene]-1',2-dione |
InChI |
InChI=1S/C22H19NO3/c1-11-13(3)22(14(4)12(2)21(11)26)17-9-15(24)5-7-19(17)23-20-8-6-16(25)10-18(20)22/h5-10,24H,1-4H3 |
InChI Key |
OOBOPFKBJZPFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C(=C(C1=O)C)C)C3=CC(=O)C=CC3=NC4=C2C=C(C=C4)O)C |
Origin of Product |
United States |
Preparation Methods
Reported Raw Materials and Precursors
The synthesis of this spiro compound likely involves:
- Acridine or acridinone derivatives as core starting materials.
- Substituted cyclohexadiene or cyclohexadienone intermediates to form the spiro linkage.
- Methylating agents or pre-methylated precursors to introduce the tetramethyl substitution pattern.
- Oxidizing or hydroxylating reagents to install the 7-hydroxy and dione functionalities.
No direct experimental procedures are openly detailed in the major chemical databases; however, the compound’s structural complexity suggests multi-step organic synthesis involving:
- Construction of the acridine nucleus.
- Formation of the spiro junction via cycloaddition or condensation reactions.
- Subsequent functional group modifications to introduce hydroxyl and keto groups.
Synthetic Strategies and Methodologies
Based on the structural features and related acridine chemistry, plausible preparation methods include:
- Formation of a spirocyclic framework by intramolecular cyclization between an acridine derivative and a cyclohexadienone intermediate.
- This may be achieved via nucleophilic attack or Michael addition followed by ring closure.
- Control of regioselectivity and stereochemistry is critical due to multiple methyl substituents.
3.2 Methylation and Hydroxylation Steps
- Introduction of methyl groups at the 2', 3', 5', and 6' positions could be performed either on the cyclohexadienone precursor or post-spirocyclization.
- Hydroxylation at the 7-position of the acridine ring may be accomplished through selective oxidation or electrophilic substitution reactions.
3.3 Oxidative Functionalization
- The dione moiety at 2,4' positions suggests oxidation of corresponding hydroxy or methylene groups.
- Mild oxidants or catalytic systems can be employed to achieve this without decomposing the spirocyclic core.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of methyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of spiro compounds like 7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance, a study demonstrated that the compound inhibited the proliferation of human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Antioxidant Properties
The compound has been noted for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cellular environments. This property is particularly beneficial in neuroprotective applications where oxidative damage is a critical factor in neurodegenerative diseases .
Photochemistry Applications
1. Photodynamic Therapy
Due to its ability to generate reactive oxygen species (ROS) upon light activation, this compound has potential applications in photodynamic therapy (PDT) for treating tumors and localized infections. The compound's efficacy in PDT relies on its selective accumulation in tumor tissues and subsequent activation by light to produce cytotoxic effects .
2. Dye Sensitization
The compound can also be used as a dye sensitizer in solar cells due to its strong absorption properties in the visible spectrum. Its ability to convert light energy into chemical energy makes it a candidate for improving the efficiency of photovoltaic devices .
Therapeutic Applications
1. Neurological Disorders
The modulation of neurotransmitter systems by this compound suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety. By influencing the tryptophan-kynurenine metabolic pathway, it may help restore balance in neurotransmitter levels .
2. Anti-inflammatory Effects
Emerging evidence points to the anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
10-Benzyl-9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-acridine-1,8(2H,5H)-dione
- Structure : Shares the acridine-dione scaffold but incorporates a fully saturated cyclohexane ring and substituents (benzyl, ethoxyphenyl) instead of a cyclohexadiene and tetramethyl groups.
- Properties : Crystalline stability due to extended conjugation and hydrogen-bonding interactions.
- Applications : Used as therapeutic agents (e.g., antimicrobial, anticancer) and in dye synthesis .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure : Replaces the acridine with a benzothiazole-oxa-aza system, altering electronic properties.
- Synthesis : Formed via condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazole imines.
- Applications : Explored in organic synthesis for UV-active intermediates .
Functional Analogues
Spiro[fluorene-9,7′-dibenzo[c,h]acridine] Derivatives
- Structure : Combines fluorene and dibenzoacridine units, differing in aromaticity and planarity.
- Synthesis : Brominated derivatives (e.g., 2,7-dibromo-) highlight reactivity for cross-coupling reactions.
- Applications: Potential in optoelectronics due to extended π-systems .
3-(3’-Hydroxyphenethyl)furan-2(5H)-one Derivatives
- Structure: Features a furan-dione system with phenolic substituents.
- Biological Activity : Isolated from Pleione bulbocodioides, these compounds exhibit antitumor activity against LA795 cells .
Comparative Data Table
Substituent Effects and Reactivity
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, functional group protection, and selective oxidation. For example, acridine derivatives often require spiro-ring formation via condensation reactions under controlled pH and temperature. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Lewis acids) critically impact yield and purity. Cross-validation using HPLC and mass spectrometry ensures reproducibility .
| Key Step | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Cyclization | Anhydrous DMF, 80°C | Maximizes spiro-ring formation |
| Oxidation | H₂O₂, pH 7.5 | Prevents over-oxidation of hydroxy groups |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
- Methodological Answer : X-ray crystallography is definitive for resolving spiro-conformation and stereochemistry, as demonstrated in analogous acridine-dione structures . Complementary techniques include:
- ¹H/¹³C NMR : Assigns proton environments and detects tautomeric equilibria.
- FT-IR : Confirms carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups.
- UV-Vis : Monitors π→π* transitions in the acridine core (λmax ~350 nm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states for cyclization and regioselectivity in substitution reactions. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal catalysts and solvents, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in spectral data, such as unexpected NMR splitting or IR absorption bands?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism). Strategies include:
- Variable-temperature NMR : Detects slow-exchange tautomers.
- 2D-COSY/HMBC : Assigns coupling networks in crowded spectra.
- Theoretical IR simulations : Compare computed vs. experimental spectra to identify anomalies .
Q. What mechanistic insights explain its reactivity in cycloaddition or photochemical reactions?
- Methodological Answer : The electron-deficient acridine core participates in [4+2] cycloadditions under UV light, with reactivity modulated by substituent effects (e.g., methyl groups enhance steric hindrance). Time-resolved spectroscopy tracks excited-state intermediates, while DFT models predict orbital interactions .
Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence its crystallographic packing and solubility?
- Methodological Answer : Crystal lattice analysis (e.g., Hirshfeld surfaces) reveals dominant O–H⋯O and C–H⋯π interactions. Solubility is inversely correlated with packing density; introducing polar groups (e.g., –OH) disrupts stacking but improves aqueous dispersion .
Q. What are its potential pharmacological applications, and how are structure-activity relationships (SARs) evaluated?
- Methodological Answer : Acridine derivatives exhibit intercalation-based DNA binding, making them candidates for anticancer studies. SARs are assessed via:
- In vitro assays : Cytotoxicity screening against cancer cell lines.
- Molecular docking : Predicts binding affinity to DNA topoisomerases.
- Metabolic stability tests : HPLC-MS monitors degradation in liver microsomes .
Tables for Key Data
Table 1 : Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Over-oxidized byproducts | Excess H₂O₂ | Stepwise addition, pH monitoring |
| Spiro-ring isomers | Poor solvent choice | Use high-polarity solvents (e.g., DMSO) |
Table 2 : Computational Tools for Reaction Optimization
| Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | Transition state modeling | |
| Mercury | Crystal packing analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
